molecular formula C20H22N6O4 B6584588 N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251625-87-2

N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B6584588
CAS No.: 1251625-87-2
M. Wt: 410.4 g/mol
InChI Key: LPFDZWMFNQMVLL-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolopyrazine core fused with a benzodioxol group and a 3-methylpiperidinyl substituent. Its structure combines a polar acetamide linker (N-(2H-1,3-benzodioxol-5-yl)) with a lipophilic 3-methylpiperidin-1-yl group at the 8-position of the triazolopyrazine ring. While synthesis routes for analogous compounds often involve multi-step heterocyclic condensation and amide coupling , specific bioactivity data for this compound remain unspecified in the provided evidence.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4/c1-13-3-2-7-24(10-13)18-19-23-26(20(28)25(19)8-6-21-18)11-17(27)22-14-4-5-15-16(9-14)30-12-29-15/h4-6,8-9,13H,2-3,7,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFDZWMFNQMVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues (Table 1) with variations in substituents on the triazolopyrazine core or acetamide group. Key differences include:

  • Substituent position : The target compound features a 3-methylpiperidinyl group at the 8-position of the triazolopyrazine, while analogues F833-1186 and F833-0625 have aryl groups (4-methoxyphenyl and 4-chlorophenyl) at the 9-position .
  • Acetamide substituent : The target shares the N-(2H-1,3-benzodioxol-5-yl) group with F833-1186 and F833-0625, whereas the compound in has a 3-(methylsulfanyl)phenyl group, altering lipophilicity and steric bulk.
Physicochemical Properties
Parameter Target Compound F833-1186 F833-0625 Compound
Molecular Formula Not provided C₂₃H₁₈N₆O₅ C₂₂H₁₅ClN₆O₄ C₂₁H₂₅N₇O₂S (inferred)
Molecular Weight Not provided 458.43 g/mol 462.85 g/mol ~463.56 g/mol (calculated)
logP Not provided 2.5936 3.2059 Likely >3 (methylsulfanyl)
Polar Surface Area Not provided 91.128 Ų 83.584 Ų ~80–85 Ų (estimated)
H-Bond Acceptors Not provided 9 8 ~7–8 (estimated)

Key Observations :

  • Lipophilicity : The 4-chlorophenyl substituent in F833-0625 increases logP (3.2059) compared to the 4-methoxyphenyl group in F833-1186 (2.5936), reflecting chlorine’s higher hydrophobicity .
  • 3-Methylpiperidinyl vs. Aryl Groups : The target’s 3-methylpiperidinyl substituent may confer basicity (pKa ~8–10) and moderate lipophilicity, contrasting with the neutral but more rigid aryl groups in F833-1186 and F833-0625 .
Computational Similarity Analysis

Structural similarity metrics (e.g., Tanimoto and Dice indices) validate that analogues with shared triazolopyrazine cores exhibit comparable bioactivity profiles . For example:

  • F833-1186 and F833-0625 share >85% similarity in Morgan fingerprints, suggesting overlapping target affinities .

Research Findings and Implications

Bioactivity Trends

While explicit bioactivity data for the target compound are absent, structural analogues highlight critical trends:

  • Aryl vs. Aliphatic Substituents : Aryl groups (e.g., 4-methoxyphenyl) may enhance binding to aromatic-rich enzyme pockets (e.g., kinases), whereas aliphatic groups like 3-methylpiperidinyl could improve solubility and metabolic stability .
  • Chlorine Substitution : The higher logP of F833-0625 (3.2059) correlates with improved blood-brain barrier penetration in related compounds, though at the cost of solubility .

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